(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate
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Overview
Description
(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzyl group, a methylamino group, and a carbamate functional group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-3-methyl-2-oxobutanoic acid.
Formation of Intermediate: The precursor undergoes a reaction with benzylamine to form an intermediate amide.
Carbamate Formation: The intermediate amide is then treated with a suitable carbamoylating agent, such as methyl isocyanate, to form the final carbamate product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate: The enantiomer of the compound, with different stereochemistry.
Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate: The racemic mixture of both enantiomers.
Other Carbamates: Compounds with similar carbamate functional groups but different substituents.
Uniqueness
(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or racemic mixture.
Properties
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)12(13(17)15-3)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)(H,16,18)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSROABAQPZBWPX-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562406 |
Source
|
Record name | Benzyl [(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128647-50-7 |
Source
|
Record name | Benzyl [(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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